molecular formula C11H14O4 B14260813 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester CAS No. 204928-63-2

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester

Katalognummer: B14260813
CAS-Nummer: 204928-63-2
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: ICUDDEAGCQELSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its hexahydro-4-oxo structure and ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester typically involves the esterification of 2-Benzofurancarboxylic acid. The process begins with the preparation of 2-Benzofurancarboxylic acid, which can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with carboxylic acids .

The esterification reaction involves reacting 2-Benzofurancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexahydro-4-oxo structure and ethyl ester group make it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

204928-63-2

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

ethyl 4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h10H,2-6H2,1H3

InChI-Schlüssel

ICUDDEAGCQELSC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2=C(O1)CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.